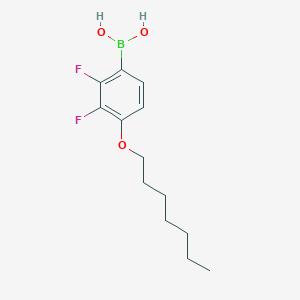

(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid

Overview

Description

“(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H19BF2O3 and a molecular weight of 272.1 . It is used in various chemical reactions and can be obtained from several suppliers .

Molecular Structure Analysis

The molecular structure of “(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid” consists of a phenyl ring (benzene ring) which is substituted with two fluorine atoms, a boronic acid group, and a heptyloxy group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography, but such data is not available in the sources I have access to.

Chemical Reactions Analysis

While specific chemical reactions involving “(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid” are not available, boronic acids in general are known to participate in various types of reactions. For example, they are commonly used in Suzuki-Miyaura cross-coupling reactions .

Physical And Chemical Properties Analysis

“(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid” should be stored at a temperature between 2-8°C . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the sources I have access to.

Scientific Research Applications

-

Suzuki-Miyaura cross-coupling reactions : This is a type of chemical reaction where a carbon-carbon bond is formed between a boronic acid and another organic compound. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

-

Sensors : Boronic acids can bind to diols in a reversible manner, which makes them useful in the creation of sensors. For example, they can be used to create glucose sensors, which are used in the management of diabetes .

-

Fluorinated Biaryl Derivatives : 3,4-Difluorophenylboronic acid can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .

-

Flurodiarylmethanols : 3,4-Difluorophenylboronic acid can react with aryl aldehydes using a Ni catalyst to produce flurodiarylmethanols .

-

Fluorinated Biaryl Derivatives : 3,4-Difluorophenylboronic acid can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .

-

Flurodiarylmethanols : 3,4-Difluorophenylboronic acid can react with aryl aldehydes using a Ni catalyst to produce flurodiarylmethanols .

Safety And Hazards

properties

IUPAC Name |

(2,3-difluoro-4-heptoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BF2O3/c1-2-3-4-5-6-9-19-11-8-7-10(14(17)18)12(15)13(11)16/h7-8,17-18H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNVGZHHONVNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCCCCCCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614414 | |

| Record name | [2,3-Difluoro-4-(heptyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Difluoro-4-(heptyloxy)phenyl)boronic acid | |

CAS RN |

147222-88-6 | |

| Record name | [2,3-Difluoro-4-(heptyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea](/img/structure/B185508.png)

![Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-](/img/structure/B185515.png)

![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)

![2-Methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B185524.png)